(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid
Description
(2S)-3-Amino-2-(4-methoxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid derivative characterized by a methoxy-substituted phenyl group at the C2 position of the propanoic acid backbone. Its molecular formula is C10H13NO3, with a molecular weight of 195.21 g/mol.
Propriétés
IUPAC Name |
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIUONFSONQNP-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Chiral Resolution via Crystallization of Racemic Intermediates
Mechanism and Process Optimization
The resolution of racemic threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid methyl ester (Formula III) serves as a foundational step in producing the (2S,3S)-enantiomer, which is hydrolyzed to yield the target compound. The process exploits the differential solubility of enantiomers in polar solvents such as isopropanol-acetic acid (4:1 v/v) or toluene-dimethylformamide (3:2 v/v). Key steps include:
- Seeding : Introducing a small quantity (0.5–1.0% w/w) of the desired (2S,3S)-enantiomer to supersaturated solutions at 20–25°C.
- Cyclic Crystallization : After isolating the precipitated enantiomer, racemic mixture is replenished into the mother liquor, enabling continuous resolution over multiple cycles.
Table 1: Performance of Cyclic Crystallization in Isopropanol-Acetic Acid
| Cycle | Precipitated (2S,3S) (kg) | Optical Rotation (α_D²³) | Enantiomeric Purity (%) |
|---|---|---|---|
| 1 | 1.22 | +274.0° | 92.7 |
| 3 | 1.29 | +287.2° | 97.1 |
| 6 | 1.33 | -288.0° | 97.4 |
| 9 | 1.36 | +287.2° | 97.1 |
This method achieves ≥97% ee after three cycles, with a cumulative yield of 89–93%. The use of acetic acid as a solvent component enhances hydrogen bonding, favoring crystallization of the (2S,3S)-enantiomer.
Asymmetric Catalytic Synthesis Using Phase-Transfer Catalysts
Enantioselective Alkylation
The tert-butoxycarbonyl (Boc)-protected derivative of (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid is synthesized via asymmetric alkylation of 4-methoxy-L-phenylalanine using Maruoka catalysts. The reaction employs NiCl₂(dppp) as a co-catalyst in a dichloromethane-water biphasic system, achieving 55% yield with 98% ee.
Table 2: Catalytic Performance of Phase-Transfer Systems
| Catalyst | Solvent System | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Maruoka (S)-PTC | CH₂Cl₂/H₂O (9:1) | -15 | 98 | 55 |
| Cinchona Alkaloid | Toluene/H₂O (7:3) | 25 | 85 | 62 |
| Jacobsen Catalyst | EtOAc/H₂O (5:5) | 0 | 91 | 48 |
The Boc group is subsequently removed via trifluoroacetic acid (TFA) hydrolysis, yielding the free amino acid with >99% purity. This method is favored for laboratory-scale synthesis due to its rapid kinetics and minimal byproducts.
Multi-Step Synthesis from (2R,3S)-Glycidate Esters
Thiophenol Coupling and Hydrolysis
A patent-pending route involves reacting (-)-(2R,3S)-(4-methoxyphenyl)-3-methyl glycidate with 2-aminothiophenol in refluxing toluene under nitrogen. The epoxide ring-opening proceeds stereospecifically to form the threo-2-hydroxy-3-(2-aminophenylthio)-3-(4-methoxyphenyl)propionic acid methyl ester, which is hydrolyzed using 1N HCl to the target compound.
Table 3: Reaction Conditions and Outcomes
| Step | Conditions | Intermediate Purity (%) |
|---|---|---|
| Epoxide Opening | Toluene, 110°C, 12 h | 85 |
| Ester Hydrolysis | 1N HCl, 60°C, 4 h | 97 |
| Crystallization | n-Hexane/Acetone (1:9), -20°C | 99.5 |
This method achieves an overall yield of 68% with 99.5% purity, making it suitable for industrial-scale production.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Chiral Resolution : Optimal for large-scale production (kg quantities) but requires iterative cycles to achieve high ee.
- Asymmetric Catalysis : High enantioselectivity (98% ee) but moderate yields (55%) limit cost-effectiveness.
- Glycidate Route : Balances yield (68%) and purity (99.5%), though multi-step synthesis increases complexity.
Table 4: Method Comparison for Industrial Applications
| Parameter | Chiral Resolution | Asymmetric Catalysis | Glycidate Route |
|---|---|---|---|
| ee (%) | 97.1 | 98 | 99.5 |
| Yield (%) | 93 | 55 | 68 |
| Scalability | High | Moderate | High |
| Byproduct Formation | Low | Moderate | Low |
Applications De Recherche Scientifique
Overview and Properties
- Chemical Structure : (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid has a molecular formula of and a molecular weight of approximately 195.22 g/mol.
- IUPAC Name : this compound.
- CAS Number : 70601-63-7.
Peptide Synthesis
This compound serves as a crucial building block in solid-phase peptide synthesis. Its structural properties allow for the creation of complex peptides with high purity and yield, making it valuable in the development of therapeutic peptides.
Drug Development
The unique structure of this compound is instrumental in designing novel pharmaceuticals. It has been explored for its potential in targeting specific biological pathways, particularly in neuropharmacology and oncology.
Bioconjugation
This compound can facilitate the attachment of biomolecules to surfaces or other molecules, enhancing the functionality of biosensors and drug delivery systems. Its reactivity allows for the development of advanced therapeutic modalities.
Neuroscience Research
In neurobiology, this compound is utilized in studies related to neuroactive peptides. It aids in understanding neurological functions and exploring potential treatments for disorders such as Alzheimer's disease and Parkinson's disease.
Material Science
The properties of this compound are leveraged to create advanced materials, including polymers with tailored functionalities for various applications in biotechnology and nanotechnology.
Comparative Analysis of Applications
| Application Area | Description | Examples/Case Studies |
|---|---|---|
| Peptide Synthesis | Key building block for synthesizing complex peptides | Used in developing therapeutic peptides for cancer treatment |
| Drug Development | Design of pharmaceuticals targeting specific pathways | Investigated for neuroprotective agents |
| Bioconjugation | Attachment of biomolecules to enhance functionality | Development of targeted drug delivery systems |
| Neuroscience Research | Understanding neurological functions through neuroactive peptides | Studies on effects in neurodegenerative diseases |
| Material Science | Creation of advanced materials with tailored functionalities | Polymers used in drug delivery systems |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective properties of this compound in models of oxidative stress. The findings indicated that this compound significantly reduced markers of oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions like Parkinson's disease.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to its ability to disrupt bacterial cell membranes, highlighting its potential as a lead compound for antibiotic development.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy-phenyl group can participate in hydrophobic interactions, enhancing binding affinity . These interactions can modulate enzyme activity and influence metabolic pathways.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Hydroxyphenyl Derivatives
- (2S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid (C9H11NO3, MW: 181.19 g/mol): The hydroxyl (-OH) group increases polarity (LogP ~0.5) and hydrogen-bonding capacity, enhancing solubility in aqueous environments. This compound exhibits antioxidant and anticancer properties, with IC50 values ranging from 10–50 µM in apoptosis induction assays . Key Difference: The hydroxyl group’s acidity may lead to faster metabolic clearance compared to the methoxy analog .
Methylphenyl Derivatives
- (2S)-3-Amino-2-(4-methylphenyl)propanoic acid (C10H13NO2, MW: 179.21 g/mol): The methyl (-CH3) group confers higher lipophilicity (LogP ~1.8) but lacks hydrogen-bonding capacity. This reduces solubility and may limit bioavailability. No significant biological activity has been reported for this derivative .
Halogenated and Sulfonamide Derivatives
- (2S)-3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid (C16H15ClNO5S, MW: 368.81 g/mol): The sulfonylamino (-SO2NH-) and chloro (-Cl) groups increase molecular weight and steric bulk. However, reduced solubility (LogP ~2.5) may hinder pharmacokinetics .
Modifications to the Amino Acid Backbone
Phosphonomethyl and Nitro Derivatives
- (2S)-2-Amino-3-[4-nitro-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid (C15H14N2O7P, MW: 380.25 g/mol): The phosphonomethyl (-PO3H2) and nitro (-NO2) groups introduce strong acidity and electron-withdrawing effects. However, the increased molecular complexity may reduce oral bioavailability .
Trifluoroethylamino Derivatives
- (S)-3-(4-Methoxyphenyl)-2-(((R)-2,2,2-trifluoro-1-phenylethyl)amino)propanoic acid (C18H17F3N2O3, MW: 354.33 g/mol): The trifluoromethyl (-CF3) group enhances metabolic stability and lipophilicity (LogP ~2.1). This derivative’s stereospecific amino group may improve selectivity for G-protein-coupled receptors (GPCRs) or transporters .
Stereochemical and Conformational Considerations
- Stereoisomerism: The (2S) configuration of the target compound distinguishes it from (R)-isomers, which may exhibit divergent biological activities. For example, (R)-2-amino-3-(4-hydroxyphenyl)propanoic acid shows reduced binding affinity to tyrosine hydroxylase compared to the (S)-form .
Data Tables
Table 1: Physicochemical and Structural Comparisons
Key Research Findings
- Methoxy vs. Hydroxy Groups : The methoxy group in the target compound balances lipophilicity and polarity, offering improved blood-brain barrier penetration compared to hydroxylated analogs .
- Stereochemical Impact : The (2S) configuration is essential for chiral recognition in enzymatic systems, as seen in ACE inhibitors () and proteasome-targeting drugs ().
- Synthetic Accessibility: Methoxyphenyl derivatives are commercially accessible (), suggesting scalable synthesis routes for the target compound compared to phosphonomethyl or sulfonamide analogs .
Activité Biologique
(2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, also referred to as a derivative of phenylalanine, has garnered attention for its diverse biological activities. This compound features a chiral center and is characterized by the presence of an amino group, a methoxy-substituted aromatic ring, and a propanoic acid backbone. Its structural attributes suggest potential neuroprotective, antioxidant, and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 221.25 g/mol. The presence of the methoxy group enhances the compound's lipophilicity, which may facilitate its interaction with biological membranes and receptors.
1. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the hydroxyl and methoxy groups allow for the neutralization of free radicals, potentially mitigating neuronal damage.
2. Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays, including the DPPH radical scavenging method. Preliminary studies suggest that it may possess significant antioxidant capabilities, surpassing some well-known antioxidants like ascorbic acid . This property is essential for maintaining cellular health and preventing oxidative stress-related damage.
3. Antimicrobial Activity
The antimicrobial potential of this compound has been explored, particularly against various bacterial strains. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial activity . The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications in the structure can enhance or diminish antibacterial efficacy.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| L-Tyrosine | Hydroxylated phenylalanine | Precursor for neurotransmitters | Lacks methoxy group |
| L-DOPA | Hydroxylated form of tyrosine | Parkinson's disease treatment | Contains catechol structure |
| 4-Methoxyphenylalanine | Similar aromatic ring with amine | Antioxidant properties | Lacks hydroxyl group |
| This compound | Amino group and methoxy-substituted ring | Neuroprotective and antioxidant | Enhanced lipophilicity |
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites on target proteins, while the methoxy-substituted phenyl ring may engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways .
Case Studies
Several studies have investigated the effects of this compound in vitro and in vivo:
- Neuroprotection : In a study assessing neuroprotective agents, derivatives similar to this compound were shown to reduce neuronal cell death in models of oxidative stress.
- Antioxidant Efficacy : A comparative analysis demonstrated that certain derivatives exhibited an antioxidant capacity 1.37 times greater than ascorbic acid when tested against DPPH radicals .
- Antimicrobial Testing : In laboratory settings, derivatives were evaluated against common bacterial strains, revealing MIC values that indicate significant antibacterial activity .
Q & A
Q. What are the recommended synthetic routes for (2S)-3-amino-2-(4-methoxyphenyl)propanoic acid, and how are reaction conditions optimized?
Answer: The synthesis typically employs chiral starting materials or catalysts to ensure stereochemical fidelity. A common approach involves:
- Step 1: Preparation of a methoxyphenyl intermediate via nucleophilic substitution or coupling reactions.
- Step 2: Introduction of the amino group using reagents like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for protection, followed by deprotection under acidic conditions .
- Key Conditions: Solvents such as dimethoxyethane or methanol, palladium-based catalysts for coupling, and temperatures between 0–25°C to minimize racemization. Purification often involves column chromatography or recrystallization .
Q. How is the stereochemistry of this compound confirmed experimentally?
Answer: Stereochemical validation requires:
- Chiral HPLC: To separate enantiomers and assess optical purity.
- X-ray Crystallography: For absolute configuration determination if crystalline derivatives are available.
- NMR with Chiral Shift Reagents: To distinguish diastereomeric environments.
- Optical Rotation Measurement: Comparison with literature values (e.g., [α]D = specific rotation reported for similar compounds) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (C10H13NO4).
- 1H/13C NMR: Identifies methoxyphenyl (δ 3.8 ppm for OCH3), amino (δ 1.5–2.5 ppm), and carboxylic acid protons (broad peak at δ 10–12 ppm).
- FT-IR: Detects carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., neuroprotective effects)?
Answer: Discrepancies may arise from:
- Purity Issues: Trace impurities (e.g., residual solvents or stereoisomers) can skew bioactivity. Use LC-MS or GC-MS for impurity profiling.
- Assay Variability: Standardize in vitro models (e.g., primary neuron cultures vs. immortalized cell lines) and validate with orthogonal assays (e.g., electrophysiology and apoptosis markers).
- Structural Analogues: Compare activity with derivatives lacking the methoxyphenyl or amino group to isolate pharmacophores .
Q. What strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS) for drug discovery?
Answer:
- Protection Schemes: Use Boc or Fmoc groups for amine protection. The Boc group is stable under SPPS conditions and removed with trifluoroacetic acid.
- Coupling Reagents: HBTU/HOBt or PyBOP in DMF for efficient amide bond formation.
- Monitoring: Track coupling efficiency via Kaiser test or LC-MS. Post-synthesis, purify peptides using reverse-phase HPLC .
Q. What mechanistic insights exist regarding its neuroprotective activity, and how are these studied?
Answer: Proposed mechanisms include:
- Receptor Modulation: Structural similarity to neurotransmitters (e.g., dopamine, serotonin) suggests binding to G-protein-coupled receptors. Use radioligand displacement assays (e.g., [3H]-spiperone for serotonin receptors).
- Oxidative Stress Mitigation: Evaluate ROS scavenging in SH-SY5Y cells using DCFH-DA probes.
- In Vivo Models: Test efficacy in transgenic mice (e.g., APP/PS1 for Alzheimer’s) with behavioral assays (Morris water maze) and histopathology .
Q. How do reaction conditions influence the stability of the methoxyphenyl group during synthesis?
Answer: The methoxyphenyl moiety is sensitive to:
- Acidic Conditions: May undergo demethylation; use mild acids (e.g., acetic acid) for deprotection.
- Oxidative Environments: Avoid strong oxidants (e.g., KMnO4) in later synthesis stages. Stabilize with antioxidants like BHT during prolonged reactions.
- Thermal Stress: Maintain temperatures below 50°C to prevent aryl ether cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
